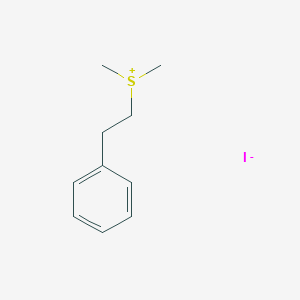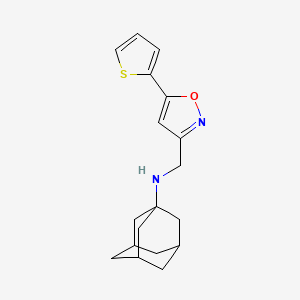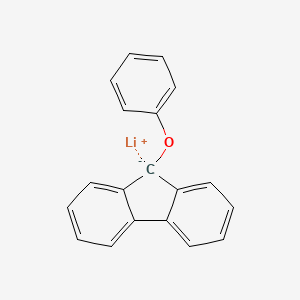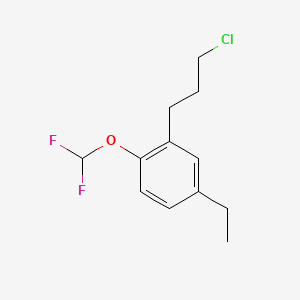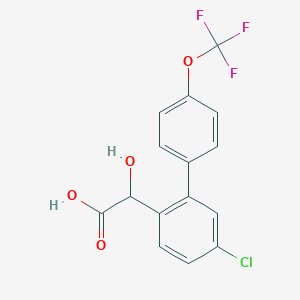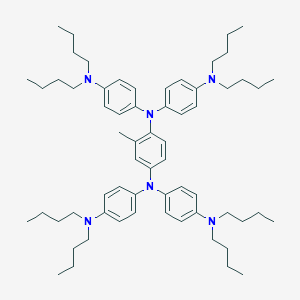
N1,N1'-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) is a complex organic compound with a molecular formula of C63H94N6 and a molecular weight of 935.46 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and dibutylamino groups. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-1,4-phenylenediamine with N,N-dibutylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .
化学反応の分析
Types of Reactions
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be used for further chemical modifications and applications .
科学的研究の応用
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
作用機序
The mechanism of action of N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine: Similar in structure but lacks the 2-methyl substitution on the phenylene ring.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A simpler compound with fewer aromatic rings and functional groups.
N,N’-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide): Similar in having the 2-methyl-1,4-phenylene core but with different functional groups.
Uniqueness
N1,N1’-(2-methyl-1,4-phenylene)bis(N4,N4-dibutyl-N1-(4-(dibutylamino)phenyl)benzene-1,4-diamine) is unique due to its combination of multiple aromatic rings and dibutylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in scientific research and industry .
特性
分子式 |
C63H94N6 |
|---|---|
分子量 |
935.5 g/mol |
IUPAC名 |
1-N,1-N,4-N,4-N-tetrakis[4-(dibutylamino)phenyl]-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C63H94N6/c1-10-18-44-64(45-19-11-2)54-26-34-58(35-27-54)68(59-36-28-55(29-37-59)65(46-20-12-3)47-21-13-4)62-42-43-63(53(9)52-62)69(60-38-30-56(31-39-60)66(48-22-14-5)49-23-15-6)61-40-32-57(33-41-61)67(50-24-16-7)51-25-17-8/h26-43,52H,10-25,44-51H2,1-9H3 |
InChIキー |
LRUMUWZMPMYSBU-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCC)CCCC)C3=CC(=C(C=C3)N(C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


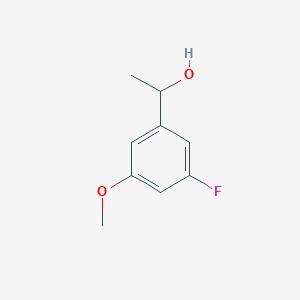
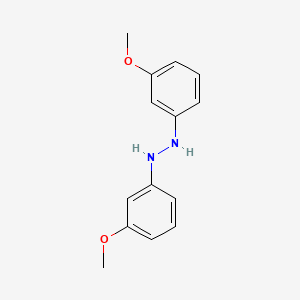

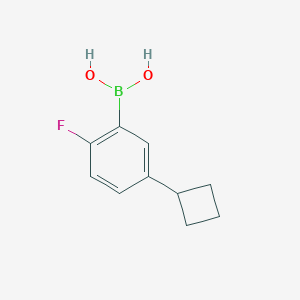
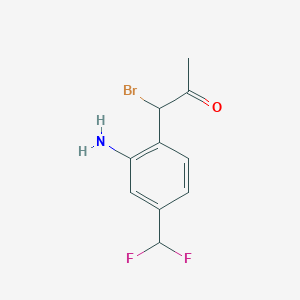

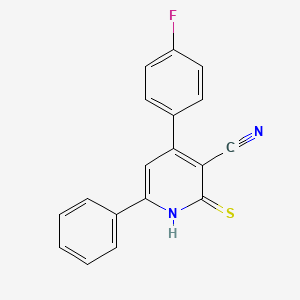
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
